Hydroflumethiazide

Pharmacokinetics Thiazide Diuretics Drug Disposition

Thiazide diuretics are non-interchangeable in controlled studies-substitution introduces uncontrolled PK variables. Hydroflumethiazide (CAS 135-09-1) addresses this with a trifluoromethyl substitution conferring a ~17 h elimination half-life (vs. ~10 h for hydrochlorothiazide), enabling once-daily PK/PD modeling. • 17 h half-life supports 24 h exposure-response studies without twice-daily dosing • DTA metabolite (>100 h half-life) for rigorous LC-MS/MS method validation • A-cell secretagogue activity for metabolic comorbidity models ≥98% purity; global shipping available.

Molecular Formula C8H8F3N3O4S2
Molecular Weight 331.3 g/mol
CAS No. 135-09-1
Cat. No. B1673452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroflumethiazide
CAS135-09-1
SynonymsHydroflumethiazide;  Diuredemina;  Glomerulin;  Hidroflumetiazid;  Diurometon;  Flutizide; 
Molecular FormulaC8H8F3N3O4S2
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESC1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1
InChIInChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)
InChIKeyDMDGGSIALPNSEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility49.7 [ug/mL] (The mean of the results at pH 7.4)
Solubility (mg/ml) at 25 °C: acetone >100;  methanol 58;  acetonitrile 43;  water 0.3;  ether 0.2;  benzene <0.1.
INSOL IN ACID
Soluble in dilute alkali but unstable in alkaline solutions.
SOL IN ALC;  FREELY SOL IN ACETONE
8.58e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroflumethiazide Reference Standard & Specifications


Hydroflumethiazide is an orally active thiazide diuretic belonging to the benzothiadiazine class . It functions by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule of the nephron, increasing the excretion of sodium, chloride, and water [1]. The compound is also recognized as an inhibitor of carbonic anhydrase [2]. Its molecular formula is C₈H₈F₃N₃O₄S₂, with a molecular weight of 331.3 g/mol . While sharing a common mechanism of action with other thiazides such as hydrochlorothiazide, hydroflumethiazide features a trifluoromethyl substitution that confers distinct pharmacokinetic and pharmacodynamic properties relevant to both clinical and research applications .

Hydroflumethiazide Substitution Limitations


Within the thiazide diuretic class, substantial inter-compound variability exists in pharmacokinetic parameters, potency, and off-target effects, rendering them non-interchangeable in controlled experimental settings. Although hydroflumethiazide is structurally related to hydrochlorothiazide, the substitution of a chloro group with a trifluoromethyl moiety results in a markedly longer elimination half-life (~17 hours versus ~10 hours in healthy subjects), a phenomenon that has been directly quantified [1]. Furthermore, while initial hypotheses suggested hydroflumethiazide might confer a potassium-sparing advantage, direct comparative studies indicate that potassium excretion is not significantly reduced [2]. Differences also exist in analytical behavior, including distinct solubility profiles and detection sensitivity limits, which impact method development and quality control protocols [3]. Therefore, substitution based solely on shared class membership can introduce uncontrolled variables into pharmacokinetic/pharmacodynamic studies and compromise the reproducibility of analytical methods.

Hydroflumethiazide Differentiation Evidence


Extended Half-Life Versus Hydrochlorothiazide

Hydroflumethiazide demonstrates a significantly longer elimination half-life compared to hydrochlorothiazide in healthy subjects, supporting its use in studies requiring sustained diuretic action or less frequent administration. This is a direct, quantified difference in pharmacokinetic behavior. [1]

Pharmacokinetics Thiazide Diuretics Drug Disposition

Intermediate Diuretic Potency Ranking

Thiazide diuretics exhibit a wide range of natriuretic potencies on a weight basis. Hydroflumethiazide occupies a defined intermediate position in the established potency hierarchy of this class. While not the most potent, its specific rank order distinguishes it from both weaker and stronger analogs.

Pharmacodynamics Diuretic Potency Comparative Pharmacology

No Potassium-Sparing Advantage vs. Hydrochlorothiazide

Despite initial development hypotheses, direct comparative metabolic studies have demonstrated that hydroflumethiazide does not significantly reduce urinary potassium loss compared to hydrochlorothiazide. This evidence directly refutes a common misconception and is critical for experimental design in electrolyte balance studies. [1] [2]

Electrolyte Balance Diuretic Safety Comparative Metabolism

Unique Metabolite DTA with Prolonged Half-Life

Unlike many thiazide diuretics that are eliminated primarily as unchanged drug, hydroflumethiazide undergoes partial metabolism to 2,4-disulfamyl-5-trifluoromethylaniline (DTA), which is quantifiable in both plasma and urine. The half-life of DTA significantly exceeds that of the parent compound. [1]

Drug Metabolism Analytical Chemistry Toxicology

Solubility Profile in Common Solvents

Hydroflumethiazide exhibits a distinct solubility profile that influences both formulation strategies and analytical method development. Its low aqueous solubility but high solubility in organic solvents such as acetone and methanol is a key differentiator from more polar analogs.

Analytical Method Development Pre-formulation Solubility

Pancreatic A-Cell Secretagogue Activity

Hydroflumethiazide has been demonstrated to directly stimulate secretion from pancreatic A-cells in both normal and alloxan-induced diabetic models. This property is not documented for hydrochlorothiazide and represents a unique, class-divergent pharmacological activity.

Endocrine Pharmacology Pancreatic Function Off-Target Effects

Hydroflumethiazide Research and Industrial Applications


Once-Daily Diuretic PK/PD Modeling

Hydroflumethiazide's extended elimination half-life of ~17 hours in healthy subjects makes it an ideal reference compound for developing and validating PK/PD models intended to simulate once-daily dosing regimens. Unlike hydrochlorothiazide (~10 h half-life), hydroflumethiazide sustains plasma concentrations and diuretic effect over a full 24-hour period in standard models. Researchers can leverage this property to investigate exposure-response relationships without the confounding need for twice-daily administration. [1]

Bioanalytical Method Development and Metabolite Profiling

The unique metabolic pathway of hydroflumethiazide, resulting in the quantifiable metabolite DTA with an exceptionally long half-life (up to >100 h), provides a challenging and realistic system for developing advanced bioanalytical methods. Procurement of hydroflumethiazide, along with its metabolite standard DTA (2,4-disulfamyl-5-trifluoromethylaniline), supports method validation for LC-MS/MS assays requiring separation and quantification of parent drug from a long-lived circulating metabolite. This scenario is particularly relevant for CROs and academic core labs validating assays for clinical trial sample analysis. [2]

Electrolyte Balance and Potency Calibration

For in vivo studies investigating the differential effects of thiazide diuretics on electrolyte handling, hydroflumethiazide serves as a critical intermediate calibrator. Given its established rank order in potency (between hydrochlorothiazide and bendroflumethiazide) and the direct evidence that it does not confer potassium-sparing benefits versus hydrochlorothiazide, it allows researchers to isolate the effect of structural modifications (trifluoromethyl substitution) on diuretic efficacy without confounding by unexpected changes in potassium excretion. [3]

Glucagon Secretion Studies

Hydroflumethiazide's documented activity as a direct pancreatic A-cell secretagogue offers a unique tool for researchers studying glucagon regulation and glucose homeostasis. In models where a thiazide diuretic is required as a background intervention (e.g., heart failure models with metabolic comorbidities), the selection of hydroflumethiazide over hydrochlorothiazide introduces a specific, measurable variable in A-cell function. This property is invaluable for mechanistic studies aimed at dissecting the link between diuretic therapy and alterations in glycemic control.

Technical Documentation Hub

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